molecular formula C17H21N3O B14325942 [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone CAS No. 101578-05-6

[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone

Cat. No.: B14325942
CAS No.: 101578-05-6
M. Wt: 283.37 g/mol
InChI Key: OBZUIBHFVUVJSE-UHFFFAOYSA-N
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Description

[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone is an organic compound with the molecular formula C17H20N2O. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzophenone and is often used as an intermediate in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction can be represented as follows:

COCl2+2C6H5NMe2(Me2NC6H4)2CO+2HCl\text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} COCl2​+2C6​H5​NMe2​→(Me2​NC6​H4​)2​CO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phosgene or triphosgene is common, and the reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes and pigments for textiles, paper, and leather.

Mechanism of Action

The mechanism of action of [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone involves its interaction with molecular targets and pathways. The compound’s electron-rich nature allows it to participate in various photochemical reactions, making it an effective sensitizer for photoreactions . It absorbs light at specific wavelengths, facilitating energy transfer and subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of dimethylamino groups in [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone enhances its electron-donating properties, making it more reactive in photochemical and electrophilic aromatic substitution reactions compared to benzophenone.

Properties

CAS No.

101578-05-6

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

[2-amino-4-(dimethylamino)phenyl]-[4-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C17H21N3O/c1-19(2)13-7-5-12(6-8-13)17(21)15-10-9-14(20(3)4)11-16(15)18/h5-11H,18H2,1-4H3

InChI Key

OBZUIBHFVUVJSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)N

Origin of Product

United States

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